molecular formula C23H27N7O B6099332 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2'-(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2'-(4-ETHYLPIPERAZIN-1-YL)-4'-METHYL-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B6099332
M. Wt: 417.5 g/mol
InChI Key: QXBZPEKSTYJMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of bipyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a piperazine ring, and a bipyrimidine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally, the construction of the bipyrimidine core. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2’-(4-METHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE
  • 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-ETHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE

Uniqueness

The uniqueness of 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O/c1-3-28-10-12-29(13-11-28)22-24-15-18(16(2)25-22)19-14-21(31)27-23(26-19)30-9-8-17-6-4-5-7-20(17)30/h4-7,14-15H,3,8-13H2,1-2H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBZPEKSTYJMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.